molecular formula C28H33ClN4O4 B11226765 N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B11226765
M. Wt: 525.0 g/mol
InChI Key: JHPCVMQVSQLUIT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorobenzyl group, and a cyclohexylamino moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the quinazolinone core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the cyclohexylamino group: This can be done by reacting the intermediate with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final amidation: The last step involves the reaction of the intermediate with pentanoyl chloride to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug discovery and development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various disease models.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate signaling pathways that promote cell death in cancer cells. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical reactivity and biological activities compared to these similar compounds.

Properties

Molecular Formula

C28H33ClN4O4

Molecular Weight

525.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35)

InChI Key

JHPCVMQVSQLUIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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